(3S,3aS,6S)-3-((tert-Butyldimethylsilyl)oxy)-6-(hydroxymethyl)-3a,6-dimethyldecahydro-1H-cyclopenta[a]naphthalen-7(2H)-one
Overview
Description
The tert-Butyldimethylsilyl (TBDMS) group is a protective group used in organic synthesis. It is particularly used for the protection of alcohols, where it forms a silyl ether upon reaction .
Synthesis Analysis
TBDMS ethers can be synthesized by the reaction of an alcohol with tert-butyldimethylsilyl chloride in the presence of a base .Molecular Structure Analysis
The TBDMS group has the molecular formula (CH3)3CSi(CH3)2. It consists of a silicon atom bonded to a tert-butyl group and two methyl groups .Chemical Reactions Analysis
TBDMS ethers can be selectively cleaved back to the parent alcohols using different reagents, such as tetrabutylammonium fluoride (TBAF) or a 50% aqueous methanolic solution of Oxone .Scientific Research Applications
Chlorophyll Derivative Synthesis and Characterization
The compound also plays a crucial role in the synthesis and characterization of chlorophyll derivatives. Hynninen and Mesilaakso (2016) described the successful production of tert-butyldimethylsilyl-enol ether of chlorophyll (Chl) a through a process involving enolization and silylation, yielding the product with significant efficiency. The study discusses the synthesis pathway in detail, including the characterization of the produced chlorophyll a enol derivatives through various spectroscopic methods and their potential functional role in photosynthesis, although the latter is discussed in a hypothetical context (Hynninen & Mesilaakso, 2016).
Future Directions
properties
IUPAC Name |
(3S,3aS,6S)-3-[tert-butyl(dimethyl)silyl]oxy-6-(hydroxymethyl)-3a,6-dimethyl-1,2,3,4,5,5a,8,9,9a,9b-decahydrocyclopenta[a]naphthalen-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H40O3Si/c1-20(2,3)26(6,7)25-19-11-9-16-15-8-10-18(24)22(5,14-23)17(15)12-13-21(16,19)4/h15-17,19,23H,8-14H2,1-7H3/t15?,16?,17?,19-,21-,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNLLIJOYNVIFA-BYZAFRQWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O[Si](C)(C)C(C)(C)C)CCC(=O)C3(C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC3C(C1CC[C@@H]2O[Si](C)(C)C(C)(C)C)CCC(=O)[C@]3(C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674030 | |
Record name | (3S,3aS,6S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-6-(hydroxymethyl)-3a,6-dimethyldodecahydro-7H-cyclopenta[a]naphthalen-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70674030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,3aS,6S)-3-((tert-Butyldimethylsilyl)oxy)-6-(hydroxymethyl)-3a,6-dimethyldecahydro-1H-cyclopenta[a]naphthalen-7(2H)-one | |
CAS RN |
327048-93-1 | |
Record name | (3S,3aS,6S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-6-(hydroxymethyl)-3a,6-dimethyldodecahydro-7H-cyclopenta[a]naphthalen-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70674030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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